4-Iodopiperidine
Overview
Description
4-Iodopiperidine is a chemical compound that belongs to the piperidine family. It is a heterocyclic organic compound that is commonly used in scientific research. This chemical compound has been widely studied due to its unique properties and potential applications in various fields.
Scientific Research Applications
1. Synthesis Methods
4-Iodopiperidines can be prepared with high yields and selectivity using aza-Prins-cyclization. This involves a catalytic amount of gallium(III) iodide and a stoichiometric amount of iodine under mild reaction conditions. This method represents the first report on the preparation of 4-iodopiperidines via aza-Prins-cyclization (Yadav et al., 2008).
2. Chemical and Biological Properties
Aminoacridine derivatives, which include 4-hydroxymethyl-3-aminoacridine and its iodo labelled analogue, show intriguing chemical and biological properties, particularly in the field of antitumor agents. These compounds allow for the study of cell distribution using real-time fluorescence microscopy and dynamic secondary ion mass spectrometry, indicating lysosomal localization of the active molecule (Peixoto et al., 2009).
3. Functionalization of Trihalopyridines
Research on 2,3,5-trihalopyridines has shown that deprotonation occurs exclusively at the 4-position. This allows for the subsequent carboxylation and iodination leading to acids and 4-iodopyridines. This process contributes significantly to pharmaceutical research by providing new building blocks for compound development (Bobbio & Schlosser, 2001).
4. Cobalt-Catalyzed Cross-Coupling
Cobalt-catalyzed cross-coupling between 3- and 4-iodopiperidines and Grignard reagents has been developed. This method offers an efficient, economical, chemoselective, and flexible way to functionalize piperidines, and has been used in the synthesis of various compounds, including (±)-preclamol (Gonnard, Guérinot & Cossy, 2015).
5. Synthesis of Cytotoxic Drugs
The synthesis of various iodine-labelled drugs for potential cytotoxic applications has been explored. For instance, iodinated 4-hydroxymethyl-3-aminoacridine and its iodine-labelled analogue have been synthesized for studies on cell distribution and the potential for antitumor activity (Peixoto et al., 2009).
6. Applications in Catalysis
Piperidines with ester functionality have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process is important for the chemical industry, including pharmaceuticals, as it allows the selective introduction of functional groups into various compounds (Takács et al., 2014).
7. Metabolism and Drug Design
4-Aminopiperidines, including those metabolized by cytochrome P450s, have been studied for their therapeutic applications. The understanding of their metabolism at the molecular level aids in the design of more efficient drugs (Sun & Scott, 2011).
properties
IUPAC Name |
4-iodopiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10IN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQSHUZAYIVLMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611265 | |
Record name | 4-Iodopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
860765-00-0 | |
Record name | 4-Iodopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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